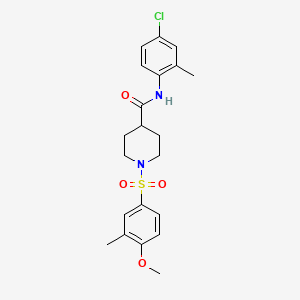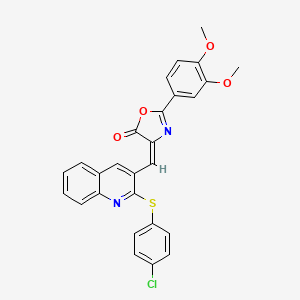
N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation, neurodegeneration, and inflammation. This compound has been shown to inhibit the activity of various enzymes and proteins such as NF-κB, COX-2, and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer therapy, it has been found to induce apoptosis in cancer cells and inhibit their proliferation. In neuroprotection, it has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of various enzymes and proteins involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation. However, one of the limitations is the lack of information on its toxicity and safety profiles, which is crucial for its future development as a drug candidate.
Direcciones Futuras
There are several future directions for the research on N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its potential applications in cancer therapy, neuroprotection, and inflammation. Another direction is to study its safety and toxicity profiles to determine its potential as a drug candidate. Additionally, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2,3-dimethylbenzoyl chloride with 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-amine in the presence of a base. The resulting product is then treated with butanoyl chloride to obtain this compound.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In neuroprotection, it has been found to protect neurons from oxidative stress and prevent neurodegeneration. Inflammation is also an area of interest, as this compound has been shown to reduce inflammation in various models.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-7-5-9-15(14(13)2)21-17(24)10-6-11-18-22-19(23-25-18)16-8-3-4-12-20-16/h3-5,7-9,12H,6,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCIDBHVMTQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700778.png)
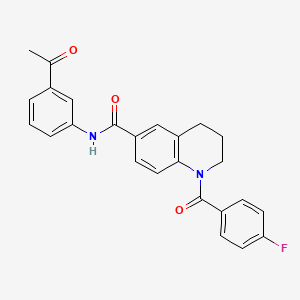
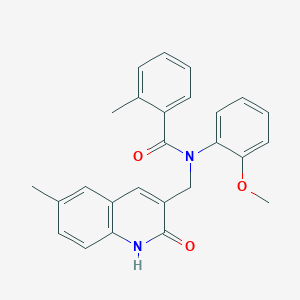
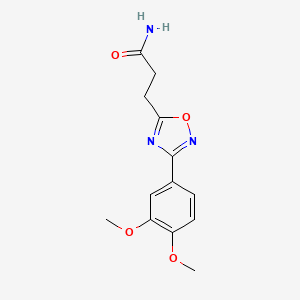
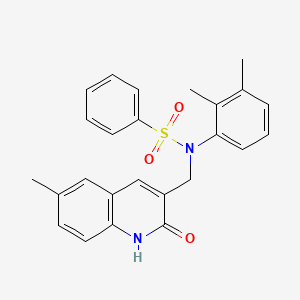
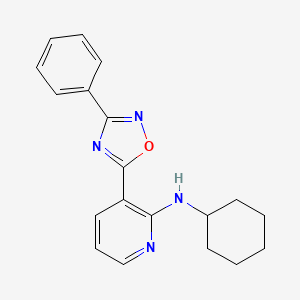

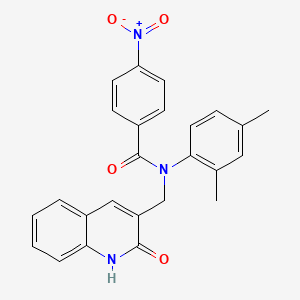


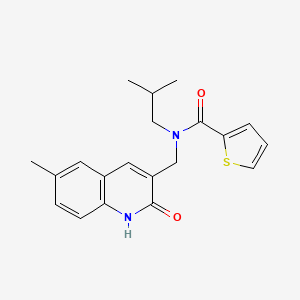
![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
